(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Catalog No.
S1922136
CAS No.
78761-37-2
M.F
C20H19NO7
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-ox...

CAS Number

78761-37-2

Product Name

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

IUPAC Name

(2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1

InChI Key

LINPSOODYGSBAH-HZPDHXFCSA-N

SMILES

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

The compound (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a synthetic organic molecule characterized by its complex structure, which includes two benzoyloxy groups, a dimethylamino group, and a ketone functional group. This compound belongs to a class of molecules known as keto acids, which are pivotal in various biochemical pathways. The presence of the dimethylamino group suggests potential applications in medicinal chemistry, particularly in drug design and development.

There is no scientific literature readily available on the mechanism of action of this specific compound.

Information on safety hazards associated with this compound is not available in publicly accessible sources.

Citation

  • PubChem. PubChem CID 13932120: ). Accessed May 6, 2024.
  • Tartaric acid. Wikipedia: Accessed May 6, 2024.

The chemical reactivity of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid primarily involves nucleophilic substitutions and esterification reactions due to the presence of the benzoyloxy groups. The compound can undergo hydrolysis to release the benzoyloxy moieties, yielding the corresponding hydroxyl derivatives. Additionally, it may participate in acylation reactions, where the ketone can act as an electrophile in reactions with nucleophiles such as amines or alcohols.

Synthesis of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes:

  • Formation of the Benzoyloxy Groups: This can be achieved through the reaction of 2,3-dihydroxy-4-oxobutanoic acid with benzoyl chloride in the presence of a base.
  • Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.

The unique structure of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid positions it for various applications:

  • Pharmaceuticals: Potential use as an anti-inflammatory or analgesic agent.
  • Chemical Intermediates: Serves as a precursor for synthesizing other complex organic molecules.
  • Research: Utilized in studies exploring enzyme inhibition or receptor interactions.

Interaction studies involving (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in pain and inflammation pathways. Future studies should focus on elucidating these interactions through techniques such as molecular docking and kinetic assays.

Several compounds share structural similarities with (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
(2S,3S)-2,3-bis(benzoyloxy)-4-(diethylamino)-4-oxobutanoic acidDiethylamino instead of dimethylaminoMay exhibit different pharmacological profiles
(2S,3S)-2,3-bis(benzoyloxy)-4-(isopropylamino)-4-oxobutanoic acidIsopropylamino groupPotentially alters lipid solubility
(3S,4S)-5-(isopropylamino)-3,4-bis((4-methylbenzoyl)oxy)-2,5-dioxopentanoic acidDifferent dioxopentanoic structureMay have distinct biological activities

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, particularly its potential therapeutic applications driven by its specific functional groups and stereochemistry. Further comparative studies could elucidate how structural variations impact biological efficacy and safety profiles.

XLogP3

2.5

Wikipedia

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Dates

Modify: 2023-08-16

Explore Compound Types